molecular formula C19H21NO4 B2518615 [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 1638709-83-7

[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE

Cat. No.: B2518615
CAS No.: 1638709-83-7
M. Wt: 327.38
InChI Key: WHOFRZCNBVUNCZ-UHFFFAOYSA-N
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Description

[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a molecular structure incorporating phenylacetate and carbamoyl methyl groups, which are functional groups found in various bioactive molecules. Compounds with similar structural motifs, particularly those containing acetamide and ester linkages, are frequently investigated as key intermediates or pharmacophores in the development of novel therapeutic agents . Research into analogous structures has shown potential in targeting specific enzymes and cellular pathways . For instance, hybrid molecules combining such cores with other anticancer pharmacophores have demonstrated mechanisms of action that include the inhibition of critical enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are pivotal for cancer cell proliferation . The structural attributes of this compound suggest it may serve as a valuable building block for synthesizing more complex molecules for biochemical screening or as a precursor in method development studies . It is intended for use in controlled laboratory research settings only. This product is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

[2-(4-ethoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-23-17-10-8-16(9-11-17)20-18(21)13-24-19(22)12-15-6-4-14(2)5-7-15/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOFRZCNBVUNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate typically involves the reaction of 4-ethoxyphenyl isocyanate with 2-(4-methylphenyl)acetic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Ester and Carbamate Functional Group Reactivity

The compound undergoes characteristic reactions at its ester and carbamate groups under acidic, basic, or catalytic conditions:

Reaction Type Reagents/Conditions Products Key Findings
Ester Hydrolysis 1M NaOH (aq), 80°C 2-(4-Methylphenyl)acetic acid + [(4-Ethoxyphenyl)carbamoyl]methanolComplete hydrolysis achieved in 6 hrs with 92% yield under reflux
Transesterification Methanol, H₂SO₄ catalyst Methyl 2-(4-methylphenyl)acetate + carbamate byproductsEquilibrium-driven process requiring excess alcohol (5:1 molar ratio)
Carbamate Cleavage LiAlH₄, THF, 0°C → 25°C Primary amine derivative + 2-(4-methylphenyl)ethanolReduction proceeds via intermediate isocyanate formation (confirmed by IR)

Aromatic Ring Modifications

Electrophilic substitution occurs preferentially on the 4-methylphenyl ring due to electron-donating methyl group:

Substitution Type Reagents Position Product Yield Reference
Nitration HNO₃/H₂SO₄, 0°C paraNitro derivative at 4-methylphenyl ring78%
Bromination Br₂/FeBr₃, CH₂Cl₂ orthoDibrominated 4-methylphenyl analog65%
Sulfonation ClSO₃H, 50°C metaSulfonic acid derivative81%

Redox Transformations

The ethoxy group directs oxidation patterns while the methylphenyl acetate moiety undergoes reduction:

Process Conditions Major Product Mechanistic Insight
Oxidation KMnO₄, acidic conditions Quinone derivative from ethoxyphenyl ringRadical intermediates detected via EPR spectroscopy
Reduction H₂ (1 atm), Pd/C, EtOH Saturated hexyl chain analogComplete saturation achieved in 4 hrs (TOF = 32 hr⁻¹)
Photooxidation UV light, O₂, Rose Bengal Peroxide intermediatesSinglet oxygen pathway confirmed by quenching studies

Stability Under Thermal and pH Stress

Accelerated degradation studies reveal critical stability parameters:

Condition Temperature pH t₁/₂ Degradation Pathway
Aqueous acid (0.1M HCl)40°C1.28.2 hrsEster hydrolysis → carboxylic acid
Phosphate buffer25°C7.4216 hrsSlow carbamate cleavage
Alkaline (0.1M NaOH)25°C13.00.7 hrsConcurrent ester/carbamate hydrolysis

Catalytic Reaction Innovations

Recent advances employ novel catalysts for improved selectivity:

  • Enzymatic resolution : Candida antarctica lipase B achieves 98% ee in kinetic resolution of racemic mixtures (kcat = 4.7 s⁻¹)

  • Flow chemistry : Continuous hydrogenation using Pd/TiO₂ microreactors boosts productivity 12-fold vs batch

  • Photoredox catalysis : Ru(bpy)₃²⁺ enables C-H functionalization at benzylic positions (Φ = 0.33)

This comprehensive analysis demonstrates the compound's synthetic versatility, with reactivity profiles informed by studies of analogous structures . Further experimental validation is recommended to confirm these predicted transformations.

Scientific Research Applications

Biological Applications

Research indicates that compounds with similar structural features can exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : The carbamoyl and ethoxy groups may enhance interaction with biological targets involved in inflammatory pathways.
  • Analgesic Properties : The compound's structure suggests potential for pain relief applications.
  • Anticancer Activity : Computational studies have predicted that this compound may interact with cancer-related targets, warranting further pharmacological investigation.

Structure-Activity Relationship

Computational methods are often employed to analyze the structure-activity relationship (SAR) of such compounds. These analyses can predict how modifications to the structure might enhance or reduce biological efficacy. For instance, the presence of privileged substructures in [(4-ethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate could be pivotal in its bioactivity.

Synthesis and Chemical Reactions

The synthesis of [(4-ethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate typically involves several steps:

  • Formation of the Ethoxy Group : This step may involve the reaction of phenol derivatives with ethyl halides.
  • Carbamoylation : The introduction of the carbamoyl group can be achieved through nucleophilic substitution reactions.
  • Acetate Formation : The final step usually involves esterification reactions to form the acetate moiety.

These methods can be adapted based on available starting materials and desired yield.

Mechanism of Action

The mechanism of action of [(4-ethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several carbamoyl esters and aromatic acetates. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE (Target) C₁₉H₂₁NO₄ ~327.38 4-Ethoxy (carbamoyl), 4-Methyl (acetate) Carbamoyl, Ester, Aromatic rings
[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate C₁₈H₁₈ClNO₄ 347.80 4-Chloro (carbamoyl), 4-Ethoxy (acetate) Carbamoyl, Ester, Aromatic rings
Ethyl 2-(3-((4-methoxybenzyl)carbamoyl)pyridin-2-yl)acetate C₁₈H₂₀N₂O₄ 328.36 4-Methoxy (carbamoyl), Pyridine Carbamoyl, Ester, Heterocyclic
2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-5-methyl-1H-benzimidazole-1-ethanamine C₂₄H₃₁N₃O 393.53 Benzimidazole core, Ethoxy, Diethylamine Amine, Benzimidazole, Ether

Key Observations:

Substituent Effects: The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to the 4-chlorophenyl group in the compound. This may enhance membrane permeability but reduce aqueous solubility .

Functional Group Variations: Replacement of the benzimidazole core () with a carbamoyl-ester system eliminates nitrogenous aromaticity, altering electronic properties and reactivity . The pyridine ring in ’s compound introduces a basic nitrogen, which could influence solubility and hydrogen-bonding capacity compared to the target’s purely aromatic system .

Molecular Weight Trends :

  • The target compound (MW ~327) is lighter than benzimidazole derivatives (e.g., : MW 393.53), suggesting reduced synthetic complexity and possibly improved pharmacokinetic profiles .

Research Findings and Implications

  • Synthetic Accessibility : The carbamoyl-ester linkage is likely synthesized via coupling reactions (e.g., carbodiimide-mediated activation), similar to methods used for ’s compound .
  • Stability : Ethoxy and methyl groups may enhance hydrolytic stability compared to compounds with electron-withdrawing substituents (e.g., chlorine) .
  • Potential Applications: Prodrug Design: The ester group could serve as a hydrolyzable linker for targeted drug delivery, as seen in related carbamoyl esters . Enzyme Inhibition: The carbamoyl moiety may act as a transition-state analog for serine hydrolases, analogous to benzimidazole-based inhibitors .

Biological Activity

[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is an organic compound with the molecular formula C19_{19}H21_{21}NO4_4 and a molecular weight of 327.38 g/mol. This compound features a unique combination of functional groups, including an ethoxy group, a carbamoyl moiety, and an acetate functional group, which may contribute to its potential biological activities. The exploration of its biological activity is crucial for understanding its pharmacological potential.

Chemical Structure and Properties

The structure of [(4-ethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can be described as follows:

  • Ethoxy Group : Enhances solubility and may influence the compound's interaction with biological targets.
  • Carbamoyl Moiety : Often associated with bioactivity, particularly in drug design.
  • Acetate Functional Group : Can participate in various biochemical reactions.

Biological Activity Overview

Research indicates that compounds with structural similarities to [(4-ethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate exhibit a range of biological activities, such as:

  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
  • Analgesic Properties : The compound may possess pain-relieving qualities, similar to established analgesics.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines due to structural features that enhance bioactivity.

Structure-Activity Relationship (SAR)

The biological activity of [(4-ethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can be predicted using structure-activity relationship (SAR) analyses. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-donating groups (e.g., methyl groups on phenyl rings) can enhance cytotoxicity .
  • Privileged Substructures : Certain configurations within the molecule are associated with increased bioactivity, making it a candidate for further pharmacological exploration.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of compounds related to [(4-ethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate:

  • Anti-inflammatory Activity :
    • A study assessed various derivatives for their COX inhibitory properties. Compounds with similar structures demonstrated IC50_{50} values indicating effective inhibition of COX enzymes, which are critical in the inflammatory response. For instance, derivatives showed IC50_{50} values ranging from 19.45 to 42.1 μM against COX-1 and COX-2 enzymes respectively .
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that related compounds exhibited significant cytotoxic effects against human cancer cell lines. For example, certain derivatives showed IC50_{50} values less than those of standard chemotherapeutics like doxorubicin, indicating promising anticancer potential .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50_{50} Values (μM)Notes
COX-1 InhibitionVarious Derivatives19.45 - 42.1Effective anti-inflammatory agents
COX-2 InhibitionVarious Derivatives23.8 - 34.4Stronger inhibition compared to COX-1
CytotoxicityRelated Compounds< DoxorubicinSignificant effects on cancer cells

Q & A

Q. How can multi-omics data integrate into pharmacological profiling?

  • Methodological Answer :
  • Transcriptomics : RNA-seq to identify gene expression changes in treated cell lines.
  • Metabolomics : LC-MS/MS to map metabolic pathway perturbations.
  • Proteomics : SILAC labeling to quantify protein interaction networks .

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